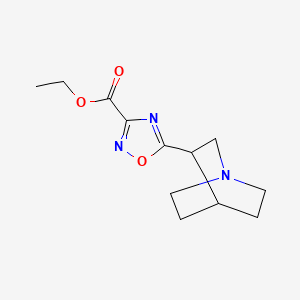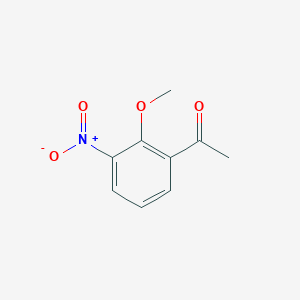
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide
Vue d'ensemble
Description
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O2S. This compound is known for its unique structure, which includes a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, a methylsulfanyl group at position 2, and a carboxylic acid benzylamide group at position 5. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide typically involves multiple stepsThe final step involves the formation of the benzylamide derivative through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Amide Coupling Reactions: The carboxylic acid group can form amides with different amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Amide Coupling Reactions: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Amide Coupling Reactions: Products include different amide derivatives.
Applications De Recherche Scientifique
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid methyl ester
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid ethylamide
Uniqueness
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is unique due to its benzylamide group, which imparts specific chemical properties and biological activities. This makes it distinct from other similar compounds that may have different substituents at the carboxylic acid position .
Propriétés
Formule moléculaire |
C13H11Cl2N3OS |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
N-benzyl-4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-20-13-17-10(14)9(11(15)18-13)12(19)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19) |
Clé InChI |
SJXFVWHMSYNKHQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(C(=N1)Cl)C(=O)NCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate](/img/structure/B8382831.png)


![methyl 6-iodo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8382844.png)







![Ethanol, 2-[(2,2,2-trifluoro-1-methylethyl)amino]-](/img/structure/B8382894.png)

